Home > Products > Screening Compounds P144000 > 4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine
4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine - 907585-57-3

4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine

Catalog Number: EVT-3195724
CAS Number: 907585-57-3
Molecular Formula: C18H10ClF2N3
Molecular Weight: 341.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound falls under the category of heterocyclic compounds and is particularly noted for its potential applications in medicinal chemistry, especially as a scaffold for developing kinase inhibitors and other bioactive molecules .

Synthesis Analysis

The synthesis of 4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves several steps, including condensation reactions and cyclization processes. A notable method includes:

  1. Condensation Reaction: Starting materials undergo a condensation reaction in a suitable solvent (often an organic solvent) under acidic or basic conditions to form an intermediate compound.
  2. Cyclization: The intermediate is then subjected to cyclization with formamidine or similar reagents under alkaline conditions to produce the desired pyrrolo[2,3-d]pyrimidine structure.
  3. Purification: The final product is purified through crystallization or chromatography techniques to isolate the pure compound .

Technical Parameters

  • Temperature: Reactions are typically carried out at temperatures ranging from 00 to 110°C110\,°C.
  • Time: Reaction times can vary from 22 to 88 hours depending on the specific step and conditions used.
Molecular Structure Analysis

The molecular structure of 4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine features:

  • Pyrrole and Pyrimidine Rings: These rings contribute to the compound's heterocyclic nature.
  • Chlorine Atom: Located at the 4-position of the pyrimidine ring, this atom plays a crucial role in electrophilic substitution reactions.
  • Fluorophenyl Groups: The presence of two para-fluorophenyl groups enhances the compound's lipophilicity and biological activity.

The compound's structure can be visualized using computational chemistry software or through X-ray crystallography data if available .

Chemical Reactions Analysis

4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine participates in various chemical reactions:

  1. Electrophilic Substitution Reactions: The chlorine atom at the 4-position allows for nucleophilic aromatic substitution reactions.
  2. Cross-Coupling Reactions: This compound can undergo Suzuki coupling reactions when reacted with boronic acids in the presence of palladium catalysts.

Common Reagents and Conditions

  • Nucleophiles: Amines or thiols are commonly used as nucleophiles in substitution reactions.
  • Catalysts: Palladium-based catalysts are often employed for cross-coupling reactions.

These reactions facilitate the introduction of diverse substituents into the molecule, making it a valuable intermediate in organic synthesis .

Mechanism of Action

The mechanism of action for 4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine primarily involves its role as a kinase inhibitor.

Key Mechanistic Insights

  • Kinase Inhibition: The compound acts by binding to specific kinase enzymes, inhibiting their activity which is crucial for various cellular processes including cell proliferation and signaling pathways.
  • Structure-Activity Relationship (SAR): Modifications to the fluorophenyl groups or alterations in the halogen substituent can significantly affect its potency and selectivity against different kinases .
Physical and Chemical Properties Analysis

The physical properties of 4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine include:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but insoluble in water.
  • Melting Point: Data suggests a melting point range that indicates stability under standard laboratory conditions.

Chemical properties include:

  • Reactivity: It shows reactivity typical of heterocyclic compounds, particularly through electrophilic substitution mechanisms.

These properties make it suitable for various applications in chemical research and pharmaceutical development .

Applications

4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine has several significant applications:

  1. Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting specific kinases involved in cancer and other diseases.
  2. Biochemical Research: Its derivatives are used in studies related to enzyme inhibition and cellular signaling pathways.
  3. Synthetic Chemistry: Acts as an important intermediate for synthesizing more complex organic molecules.

The versatility of this compound in medicinal chemistry highlights its potential impact on drug discovery and development processes .

Introduction: Significance in Medicinal Chemistry

Structural Analogs in Kinase Inhibitor Development

The 4-chloro-5,7-bis(4-fluorophenyl) derivative belongs to a lineage of C4-functionalized pyrrolopyrimidines designed to broaden target engagement spectra. Unlike early analogs such as sunitinib—which utilizes a pyrrole moiety without halogenation—this compound integrates dual 4-fluorophenyl groups to exploit hydrophobic regions II and III in kinase binding pockets. Crucially, the N-7 4-fluorophenyl substitution differentiates it from N-alkylated clinical candidates (e.g., tofacitinib), reducing metabolic lability while enhancing steric complementarity with gatekeeper residues. Molecular dynamics simulations reveal that the 5-(4-fluorophenyl) group occupies a cleft adjacent to the hinge region in VEGFR2, forming van der Waals contacts with Leu840 and Val848 that boost binding affinity by ~2.3 kcal/mol versus non-fluorinated analogs [4] [10].

Structure-activity relationship (SAR) studies demonstrate that C-5 aromaticity is critical for potency: replacing 4-fluorophenyl with methyl (as in 4-chloro-5-methyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine) diminishes EGFR inhibition by >15-fold (IC₅₀ shift from 40 nM to 625 nM) [9] [10]. Similarly, homologating the N-7 benzyl linker to phenethyl enhances PDGFR-β inhibition 8-fold by extending toward the DFG motif, underscoring the role of side-chain flexibility in multi-kinase activity [4].

Table 2: SAR Analysis of Key Pyrrolopyrimidine Modifications

Modification SiteStructural ChangeImpact on Kinase ActivityReference
C-4Cl → NHPh(3-CF₃)VEGFR-1 IC₅₀: 46 nM vs. 220 nM (Cl) [4]
C-54-Fluorophenyl → MethylEGFR IC₅₀: >625 nM vs. 40 nM (5k) [10]
N-74-Fluorophenyl → CH₂CH₂PhPDGFR-β IC₅₀: 30 nM (homologated) vs. 240 nM (benzyl) [4]
C-6H → AldehydeEnables Knoevenagel condensation for angiogenesis inhibitors [6]

Halogenation Strategies for Enhanced Bioactivity

Halogen atoms serve as strategic bioisosteres in pyrrolopyrimidine optimization, with fluorine and chlorine playing distinct roles. The 4-chloro group enables regioselective cross-coupling (e.g., Buchwald-Hartwig amination) to install anilines with electron-withdrawing groups (e.g., 3-CF₃), boosting VEGFR-1 inhibition to IC₅₀ = 46 nM [4]. Meanwhile, the para-fluorine on each phenyl ring amplifies target binding through three mechanisms:

  • Lipophilicity Enhancement: Fluorine increases cLogP by ~0.5 per group, improving membrane penetration (cLogP = 4.1 vs. 3.1 for non-fluorinated analog) [9].
  • Dipole-Mediated Binding: The C-F bond’s electronegativity stabilizes electrostatic interactions with Lys868 in EGFR’s catalytic cleft [10].
  • Metabolic Shielding: Fluorine blocks para-hydroxylation, the primary deactivation pathway for phenyl-substituted pyrrolopyrimidines [2].

Synthetic routes to this compound leverage directed ortho-metalation (DoM) and lithiation-addition chemistry. A high-yielding approach (78%) employs SEM-protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, bis(2-dimethylaminoethyl)ether (BDMAE)-enhanced lithiation at C-6, and sequential Suzuki-Miyaura couplings with 4-fluorophenylboronic acid [1] [5]. BDMAE chelation mitigates aggregation of lithiated intermediates, increasing conversion to >96% versus 83% with LDA alone [1]. For C-5 functionalization, electrophilic fluorination using N-fluoropyridinium salts achieves regioselectivity >20:1 over N-7 [7].

Table 3: Comparison of Synthetic Routes for Halogenated Pyrrolopyrimidines

MethodConditionsYieldRegioselectivityKey Advantage
Directed Lithiation-AdditionSEM-protected substrate, BDMAE/LDA, −78°C78%C-6 > C-5Enables C-6 aldehyde functionalization
One-Pot CyclizationFormamidine acetate, POCl₃, reflux65–70%N/AAvoids N-protection steps
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O, 80°C81–93%C-5 specificTolerates free NH at N-7
Electrophilic FluorinationN-fluoropyridinium triflate, DCM, 0°C52%C-5:C-7 = 20:1Direct C–F bond formation

Research Gaps in Multi-Targeted Pyrrolopyrimidine Therapeutics

Despite promising kinase polypharmacology, 4-chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine faces unresolved challenges:

Selectivity Profiling Deficiencies

Most studies report IC₅₀ values for ≤5 kinases (e.g., EGFR, VEGFR-2), omitting 85% of the human kinome. Unbiased KINOMEscan profiling of analog 5k revealed off-target hits in STE (7/23 kinases) and CAMK (5/16 kinases) families, suggesting risks of pathway redundancy [10]. Computational models indicate that bulkier C-5 substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) may improve TKs/CMLs selectivity ratios by sterically blocking non-target ATP pockets.

Resistance Mutations

Docking studies indicate vulnerability to EGFR T790M and VEGFR2 L841F gatekeeper mutations. The compound’s reliance on hydrogen bonding with hinge residues (e.g., Met793 in EGFR) renders it susceptible to mutation-induced affinity loss—a limitation shared with gefitinib [4] [10]. Hybridization with allosteric fragments (e.g., type II inhibitors engaging DFG-out conformations) could circumvent this.

Formulation Limitations

High hydrophobicity (cLogP = 4.1) necessitates nanoformulation for IV administration. PEGylated liposomal encapsulation increases aqueous solubility from <0.01 mg/mL to 2.3 mg/mL but reduces oral bioavailability by 40% due to P-gp efflux [5]. Prodrug strategies incorporating ionizable groups (e.g., phosphonates) remain unexplored.

Table 4: Priority Research Directions for Overcoming Identified Gaps

Research GapCurrent ChallengeEmerging StrategyExpected Impact
Kinome-wide selectivityLimited profiling (<20 kinases tested)KINOMEscan/PamGene screeningIdentify off-target risks preclinically
Gatekeeper mutation resistanceT790M/L841F mutations reduce potency 8–12-foldCovalent warheads (e.g., acrylamide at C-6)Restore sub-100 nM IC₅₀ in resistant cell lines
Aqueous solubility<0.01 mg/mL in PBS (pH 7.4)β-Cyclodextrin complexation or salt formationAchieve >1 mg/mL for parenteral dosing
Apoptosis mechanism elucidationUnknown effects on Bcl-2/Bax axisBH3 profiling and caspase-3/7 activation assaysValidate dual kinase/apoptosis induction

Properties

CAS Number

907585-57-3

Product Name

4-Chloro-5,7-bis(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

4-chloro-5,7-bis(4-fluorophenyl)pyrrolo[2,3-d]pyrimidine

Molecular Formula

C18H10ClF2N3

Molecular Weight

341.7 g/mol

InChI

InChI=1S/C18H10ClF2N3/c19-17-16-15(11-1-3-12(20)4-2-11)9-24(18(16)23-10-22-17)14-7-5-13(21)6-8-14/h1-10H

InChI Key

RFERNYWFNHEXSQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=C(C=C4)F)F

Canonical SMILES

C1=CC(=CC=C1C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=C(C=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.